molecular formula C18H26ClN5OS B13528335 [3-[4-(Aminomethyl)triazol-1-yl]piperidin-1-yl]-(5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanone;hydrochloride

[3-[4-(Aminomethyl)triazol-1-yl]piperidin-1-yl]-(5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanone;hydrochloride

Cat. No.: B13528335
M. Wt: 396.0 g/mol
InChI Key: SNZWYKOBXGBBOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3-[4-(Aminomethyl)triazol-1-yl]piperidin-1-yl]-(5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanone;hydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a triazole ring, a piperidine ring, and a benzothiophene moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-[4-(Aminomethyl)triazol-1-yl]piperidin-1-yl]-(5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanone;hydrochloride typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne under copper-catalyzed conditions.

    Piperidine Ring Formation: The piperidine ring is often formed through a reductive amination reaction involving a ketone and an amine.

    Benzothiophene Synthesis: The benzothiophene moiety can be synthesized via a Friedel-Crafts acylation reaction followed by cyclization.

    Coupling Reactions: The final step involves coupling the triazole, piperidine, and benzothiophene units through a series of nucleophilic substitution and condensation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the triazole ring, converting it to a more saturated form.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like sodium hydride and potassium tert-butoxide are employed for nucleophilic substitution reactions.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Saturated triazole derivatives.

    Substitution: Functionalized benzothiophene derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with various biological targets makes it a valuable tool for studying cellular processes and signaling pathways.

Medicine

In medicine, [3-[4-(Aminomethyl)triazol-1-yl]piperidin-1-yl]-(5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanone;hydrochloride is investigated for its potential therapeutic applications. It has shown promise as a candidate for drug development, particularly in the treatment of neurological disorders and cancer.

Industry

In the industrial sector, this compound is used in the development of advanced materials and as a catalyst in various chemical processes. Its stability and reactivity make it suitable for a wide range of industrial applications.

Mechanism of Action

The mechanism of action of [3-[4-(Aminomethyl)triazol-1-yl]piperidin-1-yl]-(5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanone;hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    [3-(Aminomethyl)triazol-1-yl]piperidine: Lacks the benzothiophene moiety.

    [4-(Aminomethyl)triazol-1-yl]piperidine: Similar structure but different substitution pattern.

    [5-Methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]methanone: Lacks the triazole and piperidine rings.

Uniqueness

The uniqueness of [3-[4-(Aminomethyl)triazol-1-yl]piperidin-1-yl]-(5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanone;hydrochloride lies in its combination of the triazole, piperidine, and benzothiophene moieties. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C18H26ClN5OS

Molecular Weight

396.0 g/mol

IUPAC Name

[3-[4-(aminomethyl)triazol-1-yl]piperidin-1-yl]-(5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanone;hydrochloride

InChI

InChI=1S/C18H25N5OS.ClH/c1-12-4-5-16-13(7-12)8-17(25-16)18(24)22-6-2-3-15(11-22)23-10-14(9-19)20-21-23;/h8,10,12,15H,2-7,9,11,19H2,1H3;1H

InChI Key

SNZWYKOBXGBBOP-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(C1)C=C(S2)C(=O)N3CCCC(C3)N4C=C(N=N4)CN.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.